4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid
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Overview
Description
4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid is an organic compound that belongs to the class of anilino acids It is characterized by the presence of a butoxycarbonyl group attached to an aniline moiety, which is further connected to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid typically involves the reaction of 4-aminobutanoic acid with butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The butoxycarbonyl group can act as a protecting group, facilitating selective reactions at other sites of the molecule. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic acid: A precursor in the synthesis of 4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid.
Butyl chloroformate: Used in the preparation of carbamates and other derivatives.
4-Butoxycarbonylaniline: A related compound with similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an aniline moiety and a butanoic acid backbone allows for versatile chemical modifications and interactions.
Properties
IUPAC Name |
4-(4-butoxycarbonylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-2-3-10-21-15(20)11-4-6-12(7-5-11)16-13(17)8-9-14(18)19/h4-7H,2-3,8-10H2,1H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLCKHBYKZOSRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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